2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
Overview
Description
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propionic acid moiety. It is a white solid with a melting point of 112.5-117.1°C and a boiling point of 363.6°C .
Preparation Methods
The synthesis of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid involves several steps. One common method includes the reaction of p-chloro-tolualdehyde with sodium hydroxide in methanol to form p-methoxy-tolualdehyde. This intermediate undergoes a chloromethylation reaction with concentrated hydrochloric acid in the presence of sulfuric acid to yield p-chloromethyl benzyl ether. The p-chloromethyl benzyl ether then reacts with sodium cyanide to form p-methoxy-methyl benzyl cyanide. This cyanide compound is further reacted with dimethyl carbonate under high pressure to produce p-methoxy-methyl benzyl iso-propionitrile. Finally, the iso-propionitrile is treated with hydrobromic acid to obtain this compound .
Chemical Reactions Analysis
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alkane.
Scientific Research Applications
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic or biological effects .
Comparison with Similar Compounds
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid can be compared with similar compounds such as:
2-Bromo-2-methylpropionic Acid: This compound has a similar bromine-containing structure but lacks the phenyl ring, making it less complex and less versatile in chemical reactions.
2-[4-(Bromomethyl)phenyl]propionic Acid: This compound is structurally similar but has a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-[4-(1-bromo-2-methylpropyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYFDQVXABRDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504488 | |
Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75625-98-8 | |
Record name | 2-[4-(1-Bromo-2-methylpropyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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